5-Iodo-2'-deoxycytidine
Overview
Description
Mechanism of Action
Target of Action
5-Iodo-2’-deoxycytidine (5-IdCyd) is a nucleoside analog . Its primary targets are the DNA of various microorganisms . It is readily incorporated into the DNA of these organisms, but it is poorly utilized for the biosynthesis of DNA in mammalian systems .
Mode of Action
5-IdCyd interacts with its targets by being incorporated into the DNA of microorganisms . This incorporation is believed to inhibit the replication of several DNA-containing viruses, such as vaccinia and herpes simplex . The compound’s interaction with its targets results in changes in the DNA structure, which can inhibit the replication of the DNA and thus the proliferation of the microorganisms .
Biochemical Pathways
The biochemical pathways affected by 5-IdCyd primarily involve DNA synthesis and replication. By being incorporated into the DNA of microorganisms, 5-IdCyd disrupts the normal functioning of these pathways, leading to inhibited DNA replication . The downstream effects of this disruption can include inhibited growth and proliferation of the microorganisms .
Pharmacokinetics
The pharmacokinetics of 5-IdCyd involve its absorption, distribution, metabolism, and excretion (ADME). A study of percutaneous absorption of 5-IdCyd was performed in vitro on the rat and on man and in vivo on the rat . With normal skin, absorption was 1.84 cm.h 1 10 −4 for the rat and 0.33 cm.h 1 10 −4 for human skin . When the stratum corneum was absent, absorption was approximately 15 times higher . These properties impact the bioavailability of 5-IdCyd, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 5-IdCyd’s action primarily involve the inhibition of DNA replication. By being incorporated into the DNA of microorganisms, 5-IdCyd can inhibit the replication of the DNA, leading to inhibited growth and proliferation of the microorganisms . In addition, 5-IdCyd has been found to inhibit the growth of P815 mastocytoma cells and sensitize these cells to irradiation .
Action Environment
The action, efficacy, and stability of 5-IdCyd can be influenced by various environmental factors. For example, the absorption of 5-IdCyd can be affected by the presence or absence of the stratum corneum in the skin . Furthermore, the compound’s effectiveness as a therapeutic agent can be influenced by factors such as the specific microorganism it is targeting, the concentration of the compound, and the presence of other compounds or medications .
Biochemical Analysis
Biochemical Properties
5-Iodo-2’-deoxycytidine is readily incorporated into the DNA of various microorganisms . It is used in the synthesis of other modified nucleosides, such as 5-ethynylferrocenyl-2’-deoxycytidine used in semiconductor electrodes .
Cellular Effects
5-Iodo-2’-deoxycytidine inhibits the growth of P815 mastocytoma cells . It also sensitizes P815 cells to irradiation when used at a concentration of 1 µM .
Molecular Mechanism
5-Iodo-2’-deoxycytidine exerts its effects at the molecular level by inhibiting the replication of several DNA containing viruses . It is incorporated into DNA, leading to hypomethylation of DNA and increased gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound rapidly reverts to 5-Iodo-2’-deoxycytidine in buffer .
Metabolic Pathways
5-Iodo-2’-deoxycytidine is involved in the biosynthesis of DNA in various microorganisms . It interacts with enzymes involved in DNA synthesis and methylation .
Subcellular Localization
As a nucleoside analog, it is likely to be found in the nucleus where it is incorporated into DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibacitabine can be synthesized through the iodination of 2’-deoxycytidine. The process involves the reaction of 2’-deoxycytidine with iodine and a suitable oxidizing agent, such as sodium iodate, in an aqueous medium. The reaction is typically carried out at room temperature and monitored until the desired product is formed .
Industrial Production Methods
Industrial production of ibacitabine follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is purified using techniques such as crystallization or chromatography to obtain ibacitabine in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ibacitabine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in ibacitabine can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: Ibacitabine can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of ibacitabine, which can have different biological activities .
Scientific Research Applications
Ibacitabine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Azacitidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: Another nucleoside analog with similar applications as azacitidine.
Uniqueness of Ibacitabine
Ibacitabine is unique due to its specific antiviral activity against herpes labialis. Unlike azacitidine and decitabine, which are primarily used in the treatment of hematological malignancies, ibacitabine is used topically for viral infections . Additionally, the presence of the iodine atom in ibacitabine’s structure distinguishes it from other nucleoside analogs .
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVJJMPVVFNAHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862286 | |
Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-53-0 | |
Record name | 5-Iodo-2'-deoxycytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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